1,1,10,10-tetraethoxydecane physical properties and boiling point
1,1,10,10-tetraethoxydecane physical properties and boiling point
An In-Depth Technical Guide to the Physical Properties of 1,1,10,10-Tetraethoxydecane
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1,10,10-tetraethoxydecane, with a specific focus on its boiling point and the underlying factors that determine its physical state. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with fundamental chemical principles. It details experimental protocols for property determination, offers insights into the compound's molecular characteristics, and outlines essential safety and handling procedures. The guide serves as an authoritative resource for utilizing 1,1,10,10-tetraethoxydecane as a stable precursor to the bifunctional aldehyde, 1,10-decanedial, a key building block in the synthesis of complex molecules, cross-linkers, and spacer arms in advanced chemical applications.
Introduction
1,1,10,10-Tetraethoxydecane is a dialkyl acetal derived from 1,10-decanedial and ethanol. In synthetic organic chemistry, acetals serve as crucial protecting groups for aldehydes and ketones due to their stability under neutral or basic conditions and their facile deprotection in acidic environments. The subject compound effectively masks the two highly reactive aldehyde functionalities of the C10 dialdehyde, 1,10-decanedial. This protection allows for selective chemical modifications at other positions of a molecule without interference from the aldehyde groups.
For professionals in drug development and materials science, bifunctional molecules like 1,10-decanedial are invaluable for creating cross-linked structures, conjugating molecules, or acting as spacer arms to connect different functional moieties. 1,1,10,10-Tetraethoxydecane represents a stable, storable, and less reactive precursor, making it a superior choice for introduction into complex synthetic pathways. This guide elucidates its core physical properties to facilitate its effective use in the laboratory.
Molecular Structure and Core Physical Properties
Molecular Structure
The structure of 1,1,10,10-tetraethoxydecane consists of a central ten-carbon aliphatic chain, with both terminal carbons protected as diethyl acetals.
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Chemical Formula: C₁₈H₃₈O₄
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Molecular Weight: 318.5 g/mol
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IUPAC Name: 1,1,10,10-tetraethoxydecane
Caption: Molecular structure of 1,1,10,10-tetraethoxydecane.
Tabulated Physical Properties
The following table summarizes the known quantitative physical data for 1,1,10,10-tetraethoxydecane.
| Property | Value | Source |
| Physical State | Clear, colorless to almost colorless liquid (at 20°C) | |
| Boiling Point | 232°C (at 760 mmHg) | |
| Relative Density | 0.77 (at 20°C, water = 1) | |
| Flash Point | 112°C | |
| Melting Point | No data available | |
| Vapor Pressure | No data available | |
| Refractive Index | No data available | |
| Solubility | Insoluble in water; expected to be soluble in common organic solvents (e.g., ethanol, ether, benzene) | [1] |
In-Depth Analysis of Physical Properties
Boiling Point
The boiling point of a substance is the temperature at which its vapor pressure equals the external pressure. For 1,1,10,10-tetraethoxydecane, the reported boiling point is 232°C. This relatively high value is a direct consequence of its molecular structure and the intermolecular forces at play.
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Causality (Expertise):
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High Molecular Weight: With a molecular weight of 318.5 g/mol , the molecule is large, leading to significant London dispersion forces. These forces, arising from temporary fluctuations in electron density, are the primary intermolecular attraction for nonpolar molecules and increase with molecular size and surface area.[2]
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Dipole-Dipole Interactions: While the molecule is predominantly nonpolar due to its long hydrocarbon chain, the four C-O bonds in the acetal groups introduce polarity. These permanent dipoles result in dipole-dipole interactions, which are stronger than dispersion forces and contribute to a higher boiling point than a corresponding alkane of similar molecular weight (e.g., n-octadecane, MW 254.5 g/mol , BP ~316°C - note the much higher BP is due to its even larger size and efficient packing).
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Lack of Branching: The linear decane backbone allows for efficient packing and a large surface area of interaction between molecules, maximizing the effect of van der Waals forces. Significant branching typically lowers the boiling point by creating more spherical molecules with less surface area for interaction.[2]
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Density and Solubility
The relative density of 0.77 indicates that 1,1,10,10-tetraethoxydecane is significantly less dense than water, a characteristic typical of long-chain aliphatic compounds. Its molecular structure, dominated by the nonpolar decane chain and ethyl groups, dictates its solubility. It is immiscible with water but is expected to be fully miscible with nonpolar organic solvents such as hexane, toluene, and diethyl ether, as well as polar aprotic solvents like tetrahydrofuran (THF).
Experimental Methodologies
Protocol: Boiling Point Determination (Micro-Scale Thiele Tube Method)
In a research setting, particularly when dealing with small quantities of a synthesized compound, a micro-scale method is preferred for determining the boiling point. The Thiele tube method is an efficient and material-sparing technique.[3]
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Rationale: This method relies on observing the temperature at which the vapor pressure inside a small, inverted capillary tube equals the atmospheric pressure. It requires less than 0.5 mL of the sample.[3]
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Step-by-Step Protocol:
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Apparatus Assembly: Attach a small glass vial (e.g., a 75x10 mm test tube) containing 0.3-0.5 mL of 1,1,10,10-tetraethoxydecane to a calibrated thermometer using a rubber band or wire. The bottom of the vial should be aligned with the thermometer bulb.[3]
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Capillary Tube Insertion: Place a melting-point capillary tube (sealed at one end) into the vial with the open end down.[3]
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Heating: Clamp the assembly in a Thiele tube filled with a high-boiling heat transfer fluid (e.g., mineral oil or silicone oil) so that the vial is fully submerged.
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Observation: Gently heat the side arm of the Thiele tube with a micro-burner or heating mantle. As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
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Identifying the Boiling Point: Continue heating until a continuous and vigorous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.[3]
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Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The moment the bubble stream stops and the liquid just begins to be drawn back into the capillary tube, record the temperature. This is the boiling point.
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Validation: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.
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General Protocol: Synthesis and Characterization
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Reaction Scheme: 1,10-Decanedial + 4 EtOH --(H⁺ catalyst, e.g., TsOH)--> 1,1,10,10-Tetraethoxydecane + 2 H₂O
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Workflow:
Caption: General experimental workflow for synthesis and purification.
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Trustworthiness through Characterization:
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¹H NMR: Would confirm the structure by showing a characteristic triplet at ~4.5 ppm for the two CH protons of the acetal groups, along with multiplets for the -OCH₂- protons and the long -(CH₂)₈- chain, and a triplet for the terminal -CH₃ groups of the ethoxy moieties.
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¹³C NMR: Would show a signal around 100-110 ppm for the acetal carbons (O-CH-O), and distinct signals for the ethoxy carbons and the decane backbone carbons.
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FT-IR: The disappearance of the strong C=O stretch of the starting aldehyde (~1725 cm⁻¹) and the appearance of strong C-O stretches (~1050-1150 cm⁻¹) would confirm the reaction.
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Mass Spectrometry: Would confirm the molecular weight (M+H⁺ at m/z 319.5).
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Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following protocols are based on available safety data and best practices for similar chemical compounds.
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Handling:
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Perform all manipulations in a well-ventilated chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
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Avoid contact with skin, eyes, and clothing.
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Avoid inhalation of vapors or mists.
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Like many long-chain hydrocarbons, this compound may be an aspiration hazard if swallowed.[4][5] Do NOT induce vomiting if ingested; seek immediate medical attention.
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Storage:
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Keep the container tightly closed and store in a cool, dry, and dark place.
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Store away from incompatible materials, particularly strong oxidizing agents.[5]
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Disposal:
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Dispose of the substance and its container in accordance with all federal, state, and local regulations. Chemical incineration is a possible disposal method.
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Conclusion
1,1,10,10-Tetraethoxydecane is a valuable chemical intermediate whose physical properties are well-defined by its molecular structure. Its high boiling point (232°C) and liquid state at room temperature are attributable to its significant molecular weight and the presence of both dispersion forces and dipole-dipole interactions. Its utility as a protected form of 1,10-decanedial makes it a key component for researchers in organic synthesis and drug development. Adherence to the outlined experimental and safety protocols will ensure its effective and safe application in the laboratory.
